3,5-Diaminobenzoic acid
Overview
Description
3,5-Diaminobenzoic acid is an analog of diatriazoate, which has been shown to have antigenicity properties towards the monoclonal antibodies . It is used as a pharmaceutical intermediate . The molecular weight of 3,5-Diaminobenzoic acid is 152.15 .
Synthesis Analysis
The synthesis of 3,5-Diaminobenzoic acid involves a reduction reaction of m-dinitrobenzoic acid and hydrogen in a solvent under the action of a hydrogenation catalyst . The hydrogenation catalyst is an Ni-M-Al three-way catalyst, where M is La, Yb, or Ce . This method effectively reduces the pressure of hydrogenation and the usage quantity of the catalyst .
Chemical Reactions Analysis
3,5-Diaminobenzoic acid emits strong fluorescence around 410 nm under the excitation of light at 280 nm . The existence of caffeine can quench the fluorescence of 3,5-diaminobenzoic acid .
Physical And Chemical Properties Analysis
3,5-Diaminobenzoic acid appears as a beige powder . Its melting point ranges from 235 to 238 °C .
Scientific Research Applications
Triorganotin Derivatives Study : It is utilized in the study of triorganotin derivatives and their molecular structures (Tzimopoulos et al., 2009).
DNA Determination : It serves as a tool for DNA determination in various biological samples like tissues, cultured cells, nucleated blood cells, and yeast cells (Fiszer-Szafarz et al., 1981).
Fluorescent Emission in Polymer Synthesis : 3,5-Diaminobenzoic acid is a key component in synthesizing novel 2D networks with strong blue fluorescent emission in the solid state (Ye et al., 2005).
Fluorometric DNA Quantification : It is used in the Kissane and Robbins method for fluorometrically estimating DNA (Robertson & Tait, 1971).
Synthesis of Tetracyclic Quinoxaline Compounds : This compound aids in the production of tetracyclic quinoxaline compounds from o-phenylenedialines (Deady & Kaye, 1997).
Determining Cell Number in Culture and Tissue : It provides a simple, sensitive, precise, and accurate method for determining cell number (Johnson-Wint & Hollis, 1982).
Synthesis of Polyamide for Water Vapor Separation : Used in creating thin film composite membranes for water vapor/gas separation (Yun et al., 2015).
Hyperbranched Star Polymers Production : Plays a role in the synthesis of hyperbranched star polymers with controlled molecular weight (Kricheldorf & Loehden, 1995).
Thin Film Composite Nanofiltration Membranes : Used in preparing nanofiltration membranes with specific salt rejection orders (Wang et al., 2011).
Enhancing Durability and CO Tolerance in Fuel Cells : Improves the stability and CO tolerance of CB/PtRu used in direct methanol fuel cells (Yang et al., 2016).
Thermally Rearranged Polymer Membranes : Aids in enhancing gas transport performance of thermally rearranged polymer membranes, making them suitable for CO2/CH4 separation applications (Calle et al., 2015).
Fluorescent Probe for Caffeine Detection : Serves as a fluorescent probe for detecting caffeine in tea infusion and tea beverages (Du et al., 2020).
Electrochemical Oxidation Studies : Exhibits different activities toward the electrochemical oxidation of pyrocatechol based on initial concentrations of bromate (Tang & Wang, 2020).
Photochemical Detection Systems : Used in photochemical detection systems for identifying trifluoromethyl aromatic amines in aqueous solutions (Chaignon et al., 2005).
Organogelators in Aromatic Solvents : Enhances the gelation properties of organogelators in aromatic solvents with additional aromatic-containing pendants (Chow et al., 2007).
Crystal Structure Analysis : Its crystal structure, analyzed in the monoclinic P21/c space group, reveals intra- and intermolecular hydrogen bonds (Rzączyńska et al., 2000).
High Yield Synthesis : Catalytic hydrogenation of 3,5-Dinitrobenzoic Acid yields 3,5-Diaminobenzoic acid with high efficiency and purity (Zhao Yong, 2012).
Environmental Remediation : It is implicated in the anaerobic removal and transformation of diatrizoate in environments like soils and sediments (Redeker et al., 2014).
Cytotoxicity Studies : A novel 1D polymeric silver(I) complex derived from 3,5-Diaminocarboxylic Acid shows cytotoxicity to human lung cancer cell line A549 (Qian & Fang, 2016).
Ethanol Dehydration via Pervaporation : Polyimide membranes synthesized using this compound show superior performance for ethanol dehydration (Xu & Wang, 2015).
Safety And Hazards
Future Directions
A recent study proposed a rapid, selective, and sensitive method for the detection of caffeine in tea infusion and tea beverages using 3,5-diaminobenzoic acid as a fluorescent probe . This method shows a high selectivity for caffeine . The caffeine content in different tea infusions and tea beverages has been determined and compared with the results from HPLC measurement .
properties
IUPAC Name |
3,5-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENRXLSRMCSUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33340-98-6, Array | |
Record name | Benzoic acid, 3,5-diamino-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33340-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044437 | |
Record name | 3,5-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray or brown powder; [Alfa Aesar MSDS] | |
Record name | 3,5-Diaminobenzoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19734 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
3,5-Diaminobenzoic acid | |
CAS RN |
535-87-5 | |
Record name | 3,5-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diaminobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-diamino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diaminobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIAMINOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1609U1093N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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